sodium;3-aminobenzenesulfonate
Description
Historical Context and Evolution of 3-Aminobenzenesulfonic Acid Research
The journey of 3-aminobenzenesulfonic acid and its derivatives is intrinsically linked to the development of synthetic dyes. The "post-aniline" era, beginning in 1856, marked a shift from natural dyes to synthetic ones, with compounds like aminobenzenesulfonic acids playing a crucial role. unb.ca Early research focused on the synthesis and application of these compounds in the burgeoning dye industry. unb.ca
The synthesis of 3-aminobenzenesulfonic acid, often starting from nitrobenzene (B124822) through sulfonation and subsequent reduction, has been a subject of study for many years. chembk.com A common method involves the sulfonation of nitrobenzene with fuming sulfuric acid, followed by neutralization and reduction using iron filings as a catalyst. chembk.com Over time, research has focused on optimizing these synthetic routes, including the exploration of catalytic hydrogenation methods to improve efficiency and yield. google.com
The evolution of research also saw the investigation of the compound's physical and chemical properties. For instance, studies have reported on the growth and characterization of single crystals of 3-aminobenzenesulfonic acid to understand its structural and optical properties. researchgate.nettandfonline.com These investigations are crucial for its application in fields like optoelectronics. tandfonline.com
Interdisciplinary Relevance in Contemporary Chemical Science
The significance of sodium 3-aminobenzenesulfonate (B1227625) extends far beyond its historical roots in the dye industry. Its versatile chemical nature, possessing both an amino group and a sulfonate group, makes it a valuable building block in a wide array of chemical applications. ontosight.ai
In materials science , it is a precursor for the synthesis of conducting polymers. griffith.edu.au For example, it has been used in the high-pressure polymerization to create water-soluble, self-doping conducting polymers. griffith.edu.au The resulting sulfonated polyanilines (SPANI) exhibit tunable conductivity and improved processability, making them suitable for electronics and sensing devices. frontiersin.org Laccase-catalyzed oxidation of 3-aminobenzenesulfonic acid has also been explored as an environmentally friendly method for SPANI synthesis. frontiersin.org
In the field of coordination chemistry , 3-aminobenzenesulfonic acid and its sodium salt are used as ligands to synthesize novel metal complexes. researchgate.net These complexes are of interest for their potential applications in various areas, including as catalysts and in the development of new materials with specific magnetic or optical properties. For example, a copper(II) complex with 3-aminobenzenesulfonate ligands has been synthesized and its structure characterized. researcher.life
Furthermore, sodium 3-aminobenzenesulfonate serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. datainsightsmarket.com Its derivatives have been explored for their potential biological activities. The compound is also utilized in the development of surfactants for enhanced oil recovery, where its unique structure contributes to improved performance in harsh conditions. mdpi.comnih.gov
The compound also finds application in analytical chemistry . For instance, a three-dimensional polyaniline network on a 3-aminobenzenesulfonic acid functionalized glassy carbon electrode has been developed for the electro-catalytic oxidation of ascorbic acid. scirp.org Derivatives of aminobenzenesulfonic acid have also been synthesized as reagents for the colorimetric determination of metal ions like palladium. nih.govresearchgate.net
Detailed Research Findings
Recent research has further illuminated the diverse applications and properties of sodium 3-aminobenzenesulfonate and its parent acid.
One area of investigation has been its use in the synthesis of novel surfactants. A study detailed the synthesis of a zwitterionic gemini (B1671429) surfactant using sodium p-aminobenzenesulfonate as a linker, which demonstrated superior performance in enhanced oil recovery compared to its monomeric counterpart. mdpi.comnih.gov
In the realm of materials science, the focus has been on creating functional polymers. The electrochemical synthesis of a polyaniline network on a 3-aminobenzenesulfonic acid functionalized electrode has shown promise for sensor applications. scirp.org This modified electrode exhibited enhanced electro-catalytic activity towards the oxidation of ascorbic acid. scirp.org
The synthesis of complex azo dyes continues to be an area of interest, with diazotized sodium 3-aminobenzenesulfonate being a key component in creating compounds with specific color properties. ontosight.ai
Furthermore, the fundamental properties of 3-aminobenzenesulfonic acid continue to be explored. Studies on single crystal growth have provided insights into its molecular structure and thermal stability. researchgate.nettandfonline.com These studies are essential for understanding its potential in nonlinear optical applications. tandfonline.com
Interactive Data Tables
Physical and Chemical Properties of 3-Aminobenzenesulfonic Acid
| Property | Value | Source |
| Molecular Formula | C6H7NO3S | nihs.go.jp |
| Molecular Weight | 173.20 g/mol | nihs.go.jp |
| Melting Point | >300 °C | smolecule.com |
| Appearance | White to off-white powder | |
| Solubility in Water | High | smolecule.com |
Applications of Sodium 3-Aminobenzenesulfonate
| Application Area | Specific Use | Source |
| Dye Industry | Intermediate for azo dyes | chembk.com |
| Materials Science | Precursor for conducting polymers (SPANI) | griffith.edu.aufrontiersin.org |
| Coordination Chemistry | Ligand for metal complexes | researchgate.netresearcher.life |
| Surfactant Chemistry | Component of enhanced oil recovery surfactants | mdpi.comnih.gov |
| Analytical Chemistry | Electrode modification for sensors | scirp.org |
| Pharmaceuticals | Intermediate in synthesis | datainsightsmarket.com |
Structure
2D Structure
Properties
IUPAC Name |
sodium;3-aminobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXWXYTYBIBBLD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Aminobenzenesulfonic Acid and Its Salts
Industrial Production Routes for 3-Aminobenzenesulfonic Acid
Industrially, the production of 3-aminobenzenesulfonic acid is dominated by processes that are cost-effective and scalable. The primary methods involve the sulfonation of a substituted benzene (B151609) ring followed by chemical modification of the substituent group.
A principal route for the industrial manufacturing of 3-aminobenzenesulfonic acid involves a two-step process starting from nitrobenzene (B124822). chemicalbook.com
Sulfonation of Nitrobenzene : The first step is an electrophilic aromatic substitution reaction where nitrobenzene is treated with a strong sulfonating agent. libretexts.org Fuming sulfuric acid (oleum) or sulfur trioxide (SO₃) is typically used. doubtnut.comgoogle.com The nitro group (-NO₂) present on the benzene ring is a meta-directing deactivator. Consequently, the incoming sulfonic acid group (-SO₃H) is directed to the meta-position (carbon 3), yielding 3-nitrobenzenesulfonic acid as the primary product. doubtnut.com This regioselectivity is a crucial aspect of this synthetic strategy. The reaction is generally performed by adding the sulfonating agent dropwise to nitrobenzene at a controlled temperature. google.com
Reduction of the Nitro Group : The second step involves the reduction of the nitro group of 3-nitrobenzenesulfonic acid to an amino group (-NH₂). This transformation can be achieved through various reduction methods. A common historical and industrial method is the use of iron filings in an acidic medium (e.g., hydrochloric acid). chemicalbook.com This process, known as the Béchamp reduction, effectively converts the nitro compound to the corresponding amine, 3-aminobenzenesulfonic acid.
A more modern and cleaner approach for the reduction of 3-nitrobenzenesulfonic acid is catalytic hydrogenation. chemicalbook.comgoogle.com This method offers high yields and avoids the large amounts of iron-containing sludge produced by the Béchamp reduction. The process typically involves reacting an aqueous solution of sodium 3-nitrobenzenesulfonate with hydrogen gas under pressure in the presence of a metal catalyst. google.comgoogle.com
The reaction is performed in a high-pressure reactor (autoclave). google.com The pH of the 3-nitrobenzenesulfonic acid solution is first adjusted to a neutral or slightly alkaline range (pH 6-8.5) with an aqueous alkali like sodium hydroxide (B78521) to form its sodium salt. google.comgoogle.com This is followed by the introduction of the catalyst and hydrogen gas. After the reaction is complete, the catalyst is filtered off and can often be recycled. google.comgoogle.com The resulting solution of sodium 3-aminobenzenesulfonate (B1227625) is then acidified to precipitate the 3-aminobenzenesulfonic acid product. google.comgoogle.com
Various catalysts have been developed for this process, with palladium and platinum being particularly effective.
| Catalyst | Temperature (°C) | Hydrogen Pressure (MPa) | Key Process Details | Source |
|---|---|---|---|---|
| Palladium on Activated Carbon (Pd/C) | 60 - 130 | 0.8 - 2.0 | Aqueous solution of 3-nitrobenzenesulfonic acid is neutralized (pH 6-8) before hydrogenation. Catalyst is filtered and recycled. | google.comgoogle.com |
| Platinum-Ruthenium on Carbon (Pt-Ru/C) | 75 - 100 | 0.5 - 1.5 | Sodium m-nitrobenzene sulfonate is dissolved in water, pH adjusted to 7.5-8.5. Catalyst can be recycled over 50 times. | google.com |
An alternative industrial method involves the direct sulfonation of aniline (B41778). To prevent oxidation of the amino group by the strong sulfonating agent, aniline is first converted to its salt, typically aniline sulfate. This salt is then sulfonated using oleum, often with the addition of boric acid, at controlled temperatures. chemicalbook.com This "baking" process typically yields a mixture of aminobenzenesulfonic acid isomers. The reaction conditions can be manipulated to favor the formation of the para-isomer (sulfanilic acid) or the meta-isomer (metanilic acid).
Laboratory-Scale Synthesis Techniques
In a laboratory setting, 3-aminobenzenesulfonic acid can be synthesized using methods analogous to the industrial routes, but on a smaller scale with a focus on purity. A common laboratory preparation would follow the nitrobenzene sulfonation and reduction pathway.
The sulfonation can be carried out in standard laboratory glassware, with careful temperature control using an ice bath during the addition of fuming sulfuric acid to nitrobenzene. Following the sulfonation, the reaction mixture is worked up to isolate the 3-nitrobenzenesulfonic acid intermediate. The subsequent reduction of the nitro group can be performed using tin or iron metal in the presence of concentrated hydrochloric acid. After the reduction is complete, the resulting 3-aminobenzenesulfonic acid is typically isolated by adjusting the pH to its isoelectric point, causing it to precipitate from the solution. The crude product is then purified by recrystallization from hot water.
Derivatization Strategies for 3-Aminobenzenesulfonate Compounds
The primary amino group and the sulfonic acid group on the 3-aminobenzenesulfonate structure allow for a variety of derivatization reactions, enabling the synthesis of more complex molecules.
A significant derivatization strategy involves the reaction of the primary amino group (-NH₂) of 3-aminobenzenesulfonate with a carbonyl compound (an aldehyde or a ketone). This reaction is a condensation reaction that forms a carbon-nitrogen double bond (C=N), a functional group known as an imine or, more commonly, a Schiff base. iosrjournals.orgekb.eg
The synthesis is generally straightforward and can be carried out by refluxing equimolar amounts of 3-aminobenzenesulfonic acid and the desired aldehyde or ketone in a suitable solvent like ethanol. nih.gov The reaction is often catalyzed by a small amount of acid or base. iosrjournals.org The formation of the Schiff base proceeds via a nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. iosrjournals.org
The resulting Schiff base molecules, which incorporate the sulfonated benzene ring, are valuable as ligands in coordination chemistry. The imine nitrogen and often another donor atom in the molecule (like a hydroxyl oxygen from the aldehyde/ketone precursor) can chelate to metal ions, forming stable metal complexes. iosrjournals.orgnih.gov
Bifunctional Monomer Synthesis for Advanced Materials
Sodium 3-aminobenzenesulfonate, also known as sodium metanilate, serves as a crucial bifunctional monomer in the synthesis of advanced functional polymers. Its structure is characterized by two key functional groups: an amino group (-NH₂) and a sulfonate group (-SO₃Na). The amino group provides a site for polymerization, typically through oxidative or enzymatic processes, allowing it to form the backbone of a polymer chain. Simultaneously, the sulfonate group, a strong acid salt, imparts unique properties to the resulting polymer, such as water solubility, self-doping capability in conducting polymers, and improved thermal stability. This bifunctionality is leveraged in the creation of materials like self-doped polyanilines.
The synthesis of advanced materials using sodium 3-aminobenzenesulfonate often involves its copolymerization with other monomers, most notably aniline. This process yields sulfonated polyanilines (SPANI), which are conducting polymers with enhanced processability and environmental stability. The sulfonic acid groups attached to the polymer backbone act as internal dopants, eliminating the need for an external doping agent to make the polymer conductive.
Another innovative and environmentally friendly approach is enzymatic polymerization. This method utilizes enzymes, such as laccase, to catalyze the oxidation of the monomers. Enzymatic synthesis can be performed under milder conditions than chemical oxidation, offering a more sustainable route to producing these advanced materials.
The resulting sulfonated polyanilines have found applications in various high-tech fields. Their conductivity and stability make them suitable for use in sensors, antistatic coatings, and electrochromic devices. The presence of the sulfonate groups also enhances their biocompatibility, opening up possibilities for biomedical applications.
The synthesis and properties of copolymers derived from 3-aminobenzenesulfonic acid and aniline have been the subject of extensive research. The degree of sulfonation, determined by the monomer feed ratio, has a significant impact on the characteristics of the resulting polymer.
| Monomer Ratio (Aniline:3-Aminobenzenesulfonic Acid) | Polymerization Method | Oxidant | Resulting Polymer Properties |
| Varied Ratios | Chemical Oxidative | Ammonium Persulfate (APS) | Conductivity and solubility are dependent on the sulfonation degree. |
| Not Specified | Enzymatic | Laccase | Environmentally friendly synthesis of sulfonated polyaniline. |
| High Aniline to ANSA Ratio | Copolymerization | Not Specified | Formation of nanotubular structures in the resulting polymer. |
| Low Aniline to ANSA Ratio | Copolymerization | Not Specified | Formation of granular morphology in the resulting polymer. |
ANSA: Aminonaphthalene sulfonic acid, a related sulfonated monomer.
The thermal stability of these copolymers is also noteworthy. The covalent bonding of the sulfonic group to the polymer backbone results in materials with higher onset decomposition temperatures compared to externally doped polyaniline.
| Property | Value/Observation |
| Onset Decomposition Temperature | Can be as high as 340°C |
| Solubility | Partially soluble in basic solutions |
| Electrical Conductivity | Typically between 10⁻² and 10⁻⁴ S/cm |
These findings underscore the importance of sodium 3-aminobenzenesulfonate as a bifunctional monomer in designing and synthesizing advanced polymers with tailored properties for specific technological applications.
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the functional groups and molecular vibrations inherent to sodium 3-aminobenzenesulfonate (B1227625).
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of sodium 3-aminobenzenesulfonate is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent bonds and functional moieties.
The presence of the amino (-NH₂) group is typically confirmed by N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The aromatic nature of the benzene (B151609) ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The sulfonate (-SO₃⁻) group, a key feature of this molecule, is identified by its strong asymmetric and symmetric stretching vibrations, which are typically observed in the ranges of 1120-1250 cm⁻¹ and 1030-1070 cm⁻¹, respectively.
Table 1: Characteristic FT-IR Absorption Bands for Sodium 3-Aminobenzenesulfonate Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | > 3000 |
| C=C Stretch | 1450 - 1600 | |
| Sulfonate (-SO₃⁻) | Asymmetric S=O Stretch | 1120 - 1250 |
| Symmetric S=O Stretch | 1030 - 1070 |
Note: The exact peak positions can be influenced by the sample's physical state and intermolecular interactions.
Raman Spectroscopy Applications
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For sodium 3-aminobenzenesulfonate, Raman spectroscopy can be effectively utilized to:
Confirm the presence of the aromatic ring: The symmetric "ring breathing" vibration of the benzene ring provides a strong and characteristic Raman signal.
Analyze the sulfonate group: The symmetric stretching of the S=O bonds in the sulfonate group is also Raman active.
Study molecular structure and polymorphism: Subtle changes in the Raman spectrum can indicate different crystalline forms (polymorphs) of the compound in the solid state.
Monitor polymerization reactions: When sodium 3-aminobenzenesulfonate is used as a monomer or a dopant in the synthesis of conducting polymers like polyaniline, Raman spectroscopy can track the changes in conjugation and bonding during the polymerization process.
Electronic Spectroscopy Investigation
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is a valuable tool for both qualitative and quantitative analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Polymer Formation Monitoring
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of sodium 3-aminobenzenesulfonate in an aqueous solution is expected to exhibit absorption bands characteristic of its aromatic system and the influence of its substituents.
The primary electronic transitions observed are π → π* transitions associated with the conjugated π-electron system of the benzene ring. The presence of the amino (-NH₂) and sulfonate (-SO₃⁻) groups, acting as auxochromes, can shift the position and intensity of these absorption bands. For the parent compound, 3-aminobenzenesulfonic acid, characteristic absorption maxima (λmax) are observed around 194 nm, 226 nm, and 272 nm. These transitions are crucial for understanding the electronic structure of the molecule.
Table 2: UV-Vis Absorption Maxima for 3-Aminobenzenesulfonic Acid
| Absorption Maxima (λmax) |
| ~194 nm |
| ~226 nm |
| ~272 nm |
Note: These values are for the parent acid and may be slightly shifted for the sodium salt in different solvents.
Furthermore, UV-Vis spectroscopy is an invaluable tool for monitoring the formation of polymers where sodium 3-aminobenzenesulfonate is a precursor. For instance, in the oxidative polymerization of aniline (B41778) to polyaniline, where sulfonated anilines are often incorporated to improve solubility and processability, UV-Vis spectroscopy can track the growth of the polymer chain. The appearance and evolution of new absorption bands corresponding to the electronic transitions within the growing conjugated polymer backbone provide real-time information about the polymerization kinetics and the electronic properties of the resulting polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
For sodium 3-aminobenzenesulfonate, ¹H NMR spectroscopy would reveal distinct signals for the protons on the aromatic ring. Due to the meta-substitution pattern, the aromatic protons would exhibit a complex splitting pattern. The chemical shifts of these protons are influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the sulfonate group.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the benzene ring will give a distinct signal. The chemical shifts of the carbon atoms are also affected by the attached functional groups, providing further confirmation of the substitution pattern.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Sodium 3-Aminobenzenesulfonate in D₂O
| Nucleus | Position | Predicted Chemical Shift (δ) in ppm |
| ¹H | Aromatic H | 6.5 - 8.0 |
| ¹³C | Aromatic C-NH₂ | ~148 |
| Aromatic C-SO₃⁻ | ~145 | |
| Other Aromatic C | 110 - 130 |
Note: These are predicted ranges based on data from similar compounds. The actual chemical shifts can vary with solvent and other experimental conditions.
X-ray Diffraction Studies
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the crystal system, space group, and precise atomic coordinates, bond lengths, and bond angles.
While detailed single-crystal X-ray diffraction data for sodium 3-aminobenzenesulfonate is not widely reported, such a study would provide invaluable information about its solid-state structure. Key parameters that would be determined include:
Crystal System: The fundamental classification of the crystal's symmetry (e.g., monoclinic, orthorhombic, etc.).
Space Group: A more detailed description of the symmetry elements within the crystal.
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the basic repeating unit of the crystal lattice.
It is noteworthy that the parent compound, 3-aminobenzenesulfonic acid (metanilic acid), is known to exhibit polymorphism, meaning it can exist in different crystalline forms. One of these forms has been described as a "disappearing polymorph," which highlights the complexities that can be involved in the crystallization and structural analysis of this class of compounds. An X-ray diffraction study of sodium 3-aminobenzenesulfonate would clarify its specific crystalline arrangement and provide insights into the intermolecular interactions, such as hydrogen bonding, that govern its solid-state packing.
Single Crystal X-ray Diffraction for Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and unit cell dimensions. This information is fundamental to understanding the molecular structure and the supramolecular architecture, which is governed by non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov
A hypothetical SCXRD analysis of sodium 3-aminobenzenesulfonate would be expected to reveal:
The coordination environment of the sodium cation.
The geometry of the 3-aminobenzenesulfonate anion.
A detailed map of intermolecular interactions, particularly hydrogen bonds between the amino groups and sulfonate oxygen atoms, which would define the supramolecular assembly.
Table 1: Representative Crystallographic Data for an Aminobenzenesulfonate Salt
| Parameter | Value |
|---|---|
| Compound Name | Diisopropylammonium 4-aminobenzenesulfonate (B1229798) researchgate.net |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P2₁/c researchgate.net |
| Key Interactions | N—H⋯O and C—H⋯O hydrogen bonds researchgate.net |
| Supramolecular Feature | Layered three-dimensional network researchgate.net |
Powder X-ray Diffraction for Crystalline Phases and Polymer Characterization
Powder X-ray Diffraction (PXRD) is an essential technique for identifying crystalline phases and determining the degree of crystallinity in polycrystalline materials. omicsonline.org Each crystalline solid produces a unique diffraction pattern, or "fingerprint," characterized by the positions (2θ angles) and intensities of the diffraction peaks. aidic.it
For polymers derived from 3-aminobenzenesulfonic acid, such as sulfonated polyaniline (SPANI), PXRD is used to characterize their solid-state structure. The diffraction patterns of these polymers are often indicative of their semi-crystalline nature. Typically, SPANI exhibits a broad amorphous halo combined with a few distinct diffraction peaks.
Key diffraction peaks for polyaniline and its sulfonated derivatives are frequently observed at specific 2θ values:
A peak around 2θ = 6° can be characteristic of the interlayer repeat distance, suggesting a lamellar structure where counterions act as spacers between parallel polymer chains. aidic.it
Peaks in the region of 2θ = 15-26° are generally attributed to the periodicity parallel and perpendicular to the polymer chains, reflecting the degree of order within the polymer backbone. aidic.itniscpr.res.in For instance, peaks at approximately 2θ = 15.9° and 25.2° have been ascribed to these periodicities in PANI salts. aidic.it
The presence and sharpness of these peaks provide insight into the material's structural order. For example, PANI nanofibers have been shown to exhibit a diffraction peak at 6.35°, indicating a long-range order that is absent in more amorphous nanosphere or nanoplate morphologies of the same polymer. nih.gov The intensity of these crystalline peaks relative to the broad amorphous background allows for the semi-quantitative assessment of the material's crystallinity. omicsonline.org
Table 2: Common PXRD Peaks Observed in Polyaniline-Based Materials
| 2θ Angle (°) | Structural Correlation | Reference |
|---|---|---|
| ~6.0 | Interlayer spacing between polymer chains | aidic.it |
| ~15.9 | Periodicity parallel to polymer chains | aidic.it |
| ~20.0 | Amorphous scattering | nih.gov |
| ~25.2 | Periodicity perpendicular to polymer chains | aidic.it |
Microscopic and Morphological Characterization
Microscopy techniques are vital for visualizing the surface and internal structure of materials at the micro- and nanoscale. For polymers and nanoparticles derived from sodium 3-aminobenzenesulfonate, these methods reveal critical information about morphology, particle size, and surface topography.
Scanning Electron Microscopy (SEM) for Surface Topography and Nanostructure Analysis
Scanning Electron Microscopy (SEM) is widely used to examine the surface topography of materials with high resolution. researchgate.net In the context of polymers synthesized from 3-aminobenzenesulfonic acid, SEM analysis reveals diverse morphologies depending on the synthesis conditions.
Studies on sulfonated polyaniline (SPANI) and related composites have shown various nanostructures, including:
Nanofibers: Polymerization under specific conditions can lead to the formation of interconnected nanofiber-like particles, with diameters ranging from 150 to 250 nm and lengths of 1 to 3 μm. nih.gov
Granular and Spherical Morphologies: Other synthetic routes can produce granular or spherical nanoparticles. mdpi.com
Porous Networks: In composite materials, such as those involving poly(m-aminobenzenesulfonic acid), SEM images can show agglomerated circular particles that form clusters, with average particle sizes reported to be around 42 nm.
The morphology observed via SEM is crucial as it directly influences the material's properties, such as surface area and porosity, which are important for applications in sensors and catalysis.
Transmission Electron Microscopy (TEM) for Nanoparticle and Polymer Morphology
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the characterization of the internal structure, size, and shape of nanoparticles and polymer assemblies. researchgate.net
For materials derived from 3-aminobenzenesulfonic acid, TEM has been instrumental in characterizing their nanostructure. For example, PANI-coated magnetic nanoparticles have been observed as having an average size of less than 100 nm, with the nanoparticles connected by the polymer matrix to form wire-like strings. researchgate.net In other studies, TEM analysis of crystalline polyaniline has revealed nanorings connecting discrete diffraction spots, confirming the formation of nanocrystalline domains within the polymer. niscpr.res.in The synthesis of PANI/Au composite hollow spheres has also been confirmed by TEM, which clearly visualizes the uniform size and morphology of the spheres and the distribution of gold nanoparticles on their surface. mdpi.com
Atomic Force Microscopy (AFM) for Surface Features and Particle Size
Atomic Force Microscopy (AFM) is a powerful tool for nanoscale surface characterization, providing true three-dimensional topographical maps of a material's surface. youtube.comcovalentmetrology.com It can measure features like particle size, domain distribution, and surface roughness with very high resolution. youtube.comspectraresearch.com
In the study of sulfonated polymer films, AFM is particularly useful for visualizing the phase-separated morphology. The technique can distinguish between the hydrophilic domains (rich in sulfonate groups) and the hydrophobic polymer backbone. covalentmetrology.com This material-based contrast, often obtained through phase imaging, provides insights that are not available from topography alone. youtube.com
AFM has been used to:
Measure Surface Roughness: Quantify the smoothness of polymer films, which is critical for applications in coatings and membranes. spectraresearch.comresearchgate.net
Characterize Crystalline Structures: High-resolution AFM can reveal the presence of tiny crystals on the surface of polymers like PANI, complementing findings from PXRD. niscpr.res.in
Analyze Nanoscale Morphology: Identify the size and distribution of features such as particles and domains on the polymer surface. youtube.com
Table 3: Summary of Microscopic Characterization Findings for Polyaniline-Based Materials
| Technique | Observed Feature | Typical Size/Dimension | Reference(s) |
|---|---|---|---|
| SEM | Nanofibers | 150-250 nm diameter, 1-3 µm length | nih.gov |
| Nanocomposite Particles | ~42 nm average diameter | ||
| TEM | Polymer-coated Nanoparticles | < 100 nm | researchgate.net |
| Nanocrystalline Domains | Nanometer scale | niscpr.res.in | |
| Hollow Spheres | ~30 nm shell thickness | mdpi.com | |
| AFM | Surface Roughness | Varies (e.g., 4 - 19 nm for blends) | covalentmetrology.com |
| Crystalline Surface Features | Nanometer scale | niscpr.res.in |
Elemental Composition and Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface.
XPS has been extensively applied to characterize sulfonated polyaniline (SPANI), providing critical information about its chemical structure. High-resolution XPS spectra of the core levels of elements like Carbon (C 1s), Nitrogen (N 1s), Sulfur (S 2p), and Oxygen (O 1s) are analyzed to understand the chemical environment of each element.
Key findings from XPS studies on SPANI include:
Elemental Composition and Sulfonation Level: XPS can quantitatively determine the sulfur-to-nitrogen (S/N) ratio, which corresponds to the degree of sulfonation. This is a crucial parameter affecting the polymer's properties.
Chemical State of Nitrogen: The high-resolution N 1s spectrum can be deconvoluted into multiple peaks, allowing for the differentiation and quantification of various nitrogen species. These typically include amine (-NH-), imine (-N=), and protonated nitrogen atoms. researchgate.netnus.edu.sg
Chemical State of Sulfur: The S 2p spectrum confirms the presence of sulfonate groups (–SO₃H or –SO₃⁻) on the polymer backbone.
Chemical State of Carbon: The C 1s spectrum can be resolved into components corresponding to C-H, C-C, C-N, and C-O bonds, providing further structural confirmation. researchgate.net
For example, in one study, the deconvolution of the N 1s spectrum of a PANI film revealed peaks at binding energies of 398.7 eV and 399.6 eV, which were assigned to the imine (=N-) and amine (-NH-) nitrogen atoms, respectively. This quantitative analysis is vital for determining the oxidation state of the polyaniline.
Table 4: Representative Binding Energies from XPS Analysis of Polyaniline (PANI)
| Element (Core Level) | Binding Energy (eV) | Assignment | Reference |
|---|---|---|---|
| N 1s | ~398.7 | Imine nitrogen (=N-) | |
| ~399.6 | Amine nitrogen (-NH-) | ||
| C 1s | ~284.2 | C-H | researchgate.net |
| ~284.8 | C-C | researchgate.net | |
| ~285.4 | C-N | researchgate.net | |
| ~286.4 | C-O | researchgate.net |
Elemental Analysis (CHNS)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur within a chemical compound. This analysis provides critical data for verifying the empirical formula of a substance. For sodium 3-aminobenzenesulfonate, with the molecular formula C₆H₆NNaO₃S, the theoretical elemental composition can be precisely calculated.
The standard method for this analysis involves a CHNS analyzer, where a sample is combusted in an oxygen-rich environment. This high-temperature combustion converts the elemental components into simple gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These gases are then separated and quantified by a detector, allowing for the calculation of the percentage by mass of each element in the original sample.
The theoretical elemental percentages for pure sodium 3-aminobenzenesulfonate are detailed in Table 1. These calculated values serve as a crucial reference point for experimental results, helping to confirm the identity and assess the purity of the synthesized or isolated compound.
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 6 | 72.06 | 36.93% |
| Hydrogen | H | 1.01 | 6 | 6.06 | 3.11% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.18% |
| Sulfur | S | 32.07 | 1 | 32.07 | 16.44% |
| Oxygen | O | 16.00 | 3 | 48.00 | 24.60% |
| Sodium | Na | 22.99 | 1 | 22.99 | 11.78% |
| Total | C₆H₆NNaO₃S | 195.19 | 100.00% |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and the chemical and electronic states of elements within the uppermost layers of a material. tib.eu The technique involves irradiating the sample surface with a focused beam of X-rays, which causes the emission of core-level electrons. tib.eu By measuring the kinetic energy of these emitted photoelectrons, their binding energy can be determined, which is unique to each element.
Subtle variations in these binding energies, known as chemical shifts, are influenced by the local chemical environment of an atom, providing valuable information about its oxidation state and bonding. eag.com For sodium 3-aminobenzenesulfonate, XPS analysis can distinguish the specific chemical states of its constituent elements: carbon, nitrogen, sulfur, oxygen, and sodium.
Carbon (C 1s): The high-resolution C 1s spectrum of this compound is expected to be composed of several peaks. The main peak, corresponding to the carbon atoms of the aromatic ring (C-C and C-H bonds), typically appears at a binding energy of approximately 284.5-285.0 eV. thermofisher.com The carbon atom directly bonded to the amine group (C-N) would exhibit a shift to a higher binding energy, around 286.0 eV, due to the electronegativity of nitrogen. thermofisher.comcaltech.edu Furthermore, aromatic compounds often display satellite peaks, known as π-π* shake-up satellites, which appear at binding energies about 6 eV higher than the primary C 1s peak. thermofisher.com
Nitrogen (N 1s): The N 1s spectrum provides clear information on the chemical state of the nitrogen atom. In sodium 3-aminobenzenesulfonate, the nitrogen is present as a primary aromatic amine (-NH₂). The characteristic N 1s binding energy for this functional group is typically found within the range of 399.0 to 399.3 eV. osti.govresearchgate.net
Sulfur (S 2p): The S 2p core level spectrum is a definitive indicator of the sulfonate group (-SO₃⁻). Due to the high oxidation state of the sulfur atom in this group, its S 2p peak appears at a significantly high binding energy. Specifically, the S 2p₃/₂ component is expected to be in the range of 168-169 eV. rsc.orgkombyonyx.com The S 2p signal is a doublet, consisting of the S 2p₃/₂ and S 2p₁/₂ peaks, which are separated by approximately 1.18 eV and have a theoretical intensity ratio of 2:1. xpsfitting.com
Oxygen (O 1s): The oxygen atoms are part of the sulfonate group. The O 1s peak corresponding to the S-O bonds in a sulfonate is typically observed at a binding energy of around 532.1 eV. researchgate.net
Sodium (Na 1s): The sodium atom exists as a cation (Na⁺), acting as the counter-ion to the negatively charged sulfonate group. The Na 1s peak for sodium in an ionic salt form is characteristically found at a binding energy of approximately 1072 eV. libretexts.orgresearchgate.net
A summary of the anticipated XPS binding energies for the various chemical environments within sodium 3-aminobenzenesulfonate is provided in Table 2.
| Element | Core Level | Functional Group | Expected Binding Energy (eV) |
|---|---|---|---|
| Carbon | C 1s | C-C, C-H (aromatic) | ~284.5 - 285.0 |
| C-N | ~286.0 | ||
| Nitrogen | N 1s | Aromatic Amine (-NH₂) | ~399.0 - 399.3 |
| Sulfur | S 2p₃/₂ | Sulfonate (-SO₃⁻) | ~168.0 - 169.0 |
| Oxygen | O 1s | Sulfonate (S-O) | ~532.1 |
| Sodium | Na 1s | Ionic (Na⁺) | ~1072.0 |
Computational and Theoretical Investigations of 3 Aminobenzenesulfonate Systems
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic properties of individual molecules with high accuracy. These ab initio and density functional theory methods are fundamental to predicting molecular structure, stability, and reactivity.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules like 3-aminobenzenesulfonate (B1227625). colab.wsresearchgate.net DFT calculations are used to optimize the molecular geometry and to explore the characteristics of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). colab.wsresearchgate.net The energy difference between the HOMO and LUMO orbitals is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net
In studies involving 3-aminobenzenesulfonate (also known as metanilic acid) within coordination polymers or as a ligand, DFT calculations have been instrumental. researchgate.netrsc.org For instance, these computations help in refining proposed structures and understanding the structural and reactive properties of the molecule when it interacts with metal ions. colab.ws DFT has also been used to investigate the interfacial electronic structure in heterostructures containing metanilic acid, revealing how it influences the properties of the material. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) has been utilized to study the electronic factors involved in the polymerization of metanilic acid. vu.nl
Table 1: Key Electronic Properties from DFT Calculations
| Parameter | Significance | Application to 3-Aminobenzenesulfonate Systems |
|---|---|---|
| HOMO Energy | Represents the ability to donate an electron; related to ionization potential. | Identifies electron-rich regions, such as the amino group and aromatic ring, prone to electrophilic attack. |
| LUMO Energy | Represents the ability to accept an electron; related to electron affinity. | Identifies electron-deficient regions, indicating sites for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. | A smaller gap suggests higher reactivity and polarizability. This value is calculated to assess the molecule's stability and potential for charge transfer interactions. researchgate.netresearchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the clear identification of electrophilic and nucleophilic sites. colab.wsresearchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack.
For the 3-aminobenzenesulfonate anion, MEP analysis highlights the negative potential around the oxygen atoms of the sulfonate group (-SO₃⁻), indicating a high electron density and their role as primary sites for interacting with cations or participating in hydrogen bonding. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amino group (-NH₂) and the aromatic ring typically show positive electrostatic potential, marking them as potential hydrogen bond donor sites. researchgate.net This analysis provides crucial insights into the molecule's reactivity and its preferred sites for intermolecular interactions. colab.wsresearchgate.net
Molecular Dynamics (MD) Simulations for Solvation and Aggregation Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly useful for investigating the behavior of substances in solution, including solvation processes and the tendency of molecules to aggregate. researchgate.net By simulating the interactions between the solute (sodium 3-aminobenzenesulfonate) and solvent molecules (typically water), MD can provide detailed, atomistic-level insights into how the solute is stabilized by the solvent and its effect on the solvent's structure.
While specific MD simulation studies focusing solely on the solvation and aggregation of sodium 3-aminobenzenesulfonate are not extensively documented in the reviewed literature, the methodology is widely applied to similar sulfonated aromatic compounds and aminophosphonate scale inhibitors. researchgate.netacs.org Such simulations would typically model the radial distribution functions of water molecules around the sulfonate and amino groups to understand the hydration shell structure. Furthermore, MD can be used to calculate the potential of mean force between two or more 3-aminobenzenesulfonate anions to predict their aggregation behavior and the stability of any resulting clusters in aqueous solution.
Analysis of Intermolecular Interactions
The properties of sodium 3-aminobenzenesulfonate in the solid state are governed by a complex network of intermolecular interactions. Computational tools provide a quantitative and qualitative understanding of these non-covalent forces.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. colab.wsresearchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, allowing for the mapping of different close contacts between neighboring molecules. Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, which summarize the intermolecular contacts and provide quantitative percentages for each type of interaction. researchgate.net
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Lead(II)-3-Aminobenzenesulfonate Coordination Polymer researchgate.netresearchgate.net
| Interaction Type | Percentage Contribution |
|---|---|
| O···H / H···O | 32.1% |
| H···H | 24.8% |
| C···H / H···C | 16.7% |
| Pb···O / O···Pb | 10.1% |
| O···C / C···O | 7.3% |
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of charge distribution, atomic hybridization, and donor-acceptor (charge transfer) interactions within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and core orbitals.
Table of Mentioned Compounds
| Compound Name |
|---|
| Sodium;3-aminobenzenesulfonate |
| Metanilic acid |
Electronic Properties Predictions
The electronic characteristics of this compound are of significant interest for understanding its potential applications in various technological fields. Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides a powerful tool for predicting these properties at a molecular level. These theoretical investigations offer insights into the electronic structure, which governs the optical and electrical behavior of the material.
Band Gap Energy Estimation
The band gap is a crucial electronic property that determines the conductivity of a material and its interaction with electromagnetic radiation. For the aminobenzenesulfonic acid isomers, computational studies using DFT have been employed to estimate the band gap energies.
Recent research investigated the electronic properties of the three isomers of aminobenzenesulfonic acid, including the meta-isomer (3-aminobenzenesulfonic acid), which is the acidic form of the anion in this compound. researchgate.net The study utilized periodic DFT calculations with the PBE-TS functional to analyze the band structure of the crystalline forms. The calculations revealed that the aminobenzenesulfonic acid crystal has several low-energy transitions. The predicted lowest direct band gap energies were found to be 4.23 eV (at the Γ point), 4.24 eV (from Γ to Z point), and 4.29 eV (from Γ to S point). researchgate.net
These theoretical predictions classify 3-aminobenzenesulfonic acid as a wide-band-gap semiconductor. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is substantial, indicating that a significant amount of energy is required to excite an electron from the valence band to the conduction band. This large band gap suggests low electrical conductivity under normal conditions and transparency to visible light, as the energy of visible light photons is lower than the band gap energy.
The computational findings for the aminobenzenesulfonic acid system are summarized in the table below.
| Computational Method | Transition | Predicted Band Gap (eV) |
| Periodic DFT (PBE-TS) | Γ → Γ | 4.23 |
| Periodic DFT (PBE-TS) | Γ → Z | 4.24 |
| Periodic DFT (PBE-TS) | Γ → S | 4.29 |
This table presents the lowest calculated band gap energies for the aminobenzenesulfonic acid crystal, as determined by periodic Density Functional Theory calculations. researchgate.net
It is important to note that these computational results are for the 3-aminobenzenesulfonic acid crystal. The presence of the sodium counterion in this compound is expected to have a secondary effect on the electronic band structure, which is primarily determined by the 3-aminobenzenesulfonate anion. Therefore, these theoretically estimated band gap values provide a strong indication of the electronic behavior of the sodium salt as well.
Coordination Chemistry and Supramolecular Assemblies of 3 Aminobenzenesulfonate
Metal-Ligand Coordination Modes
The 3-aminobenzenesulfonate (B1227625) anion is a versatile ligand in coordination chemistry, capable of binding to metal ions in several distinct modes. Its coordination behavior is primarily dictated by the presence of two key functional groups: the amino (-NH₂) group and the sulfonate (-SO₃⁻) group. These groups can act as Lewis bases, donating electron pairs to a metal center.
Coordination through Amino and Sulfonate Groups with Transition Metals (e.g., Copper(II), Nickel(II), Lead(II))
The bifunctional nature of the 3-aminobenzenesulfonate ligand allows it to act as a bridging ligand, coordinating to metal centers through both its amino and sulfonate functionalities. This dual coordination is crucial in the formation of extended structures such as coordination polymers.
With Copper(II) , while some complexes show coordination only through the amino group, the potential for simultaneous coordination with the sulfonate group exists, particularly in polymeric structures. The specific coordination mode is influenced by factors such as the solvent system and the presence of other coordinating ligands.
In the case of Nickel(II) , the coordination with 3-aminobenzenesulfonate can also involve both the amino and sulfonate groups. The nitrogen atom of the amino group and one or more oxygen atoms from the sulfonate group can bond to the nickel ion, leading to chelation or bridging. The resulting coordination geometry around the Ni(II) center is often octahedral.
A definitive example of this dual coordination is observed with Lead(II) . In the compound catena-(bis(µ₃-3-aminobenzenesulfonato)lead(II)), each lead(II) ion is coordinated by two nitrogen atoms from the amino groups and six oxygen atoms from the sulfonate groups of the 3-aminobenzenesulfonate ligands. This extensive coordination results in a two-dimensional polymeric network.
Table 1: Selected Coordination Complexes of 3-Aminobenzenesulfonate
| Metal Ion | Coordination Mode | Resulting Structure |
|---|---|---|
| Copper(II) | Monodentate (N-amino) | Mononuclear complex |
Non-Coordinating or Weakly Interacting Sulfonate Anions in Complexes
In certain coordination environments, the sulfonate group of the 3-aminobenzenesulfonate ligand may not directly coordinate to the metal center, or may only exhibit weak interactions. In such instances, the sulfonate group acts as a counter-ion, balancing the charge of the complex cation, and participates in the formation of the crystal lattice primarily through hydrogen bonding.
A notable example is the mononuclear copper(II) complex, bis(3-aminobenzenesulfonato-κN)-diaqua-bis(dimethylformamide-κO)-copper(II). In this structure, the 3-aminobenzenesulfonate ligands coordinate to the copper(II) center only through the nitrogen atom of the amino group. The sulfonate groups remain uncoordinated to the metal ion but are pivotal in establishing the supramolecular framework through hydrogen bonds.
Similarly, in some nickel(II) complexes with related sulfonate-containing ligands, the sulfonate group has been observed to be non-coordinating. This behavior is often seen when the coordination sphere of the metal is saturated by other strongly coordinating ligands.
Supramolecular Architectures Based on 3-Aminobenzenesulfonate
The arrangement of 3-aminobenzenesulfonate-containing metal complexes in the solid state is governed by a variety of non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, direct the assembly of individual complex units into well-defined supramolecular architectures.
Hydrogen Bonding Networks
Hydrogen bonding plays a paramount role in the crystal engineering of 3-aminobenzenesulfonate complexes. The amino group acts as a hydrogen bond donor, while the oxygen atoms of the sulfonate group are excellent hydrogen bond acceptors. Coordinated water molecules or other protic solvents can also participate in these networks.
In the crystal structure of bis(3-aminobenzenesulfonato-κN)-diaqua-bis(dimethylformamide-κO)-copper(II), extensive hydrogen bonding is observed. The coordinated water molecules and the amino groups of the 3-aminobenzenesulfonate ligands form hydrogen bonds with the non-coordinating sulfonate oxygen atoms of adjacent complex units. These interactions link the mononuclear complexes into a three-dimensional supramolecular network.
Pi-Pi (π-π) Stacking Interactions in Crystal Structures
The aromatic benzene (B151609) ring of the 3-aminobenzenesulfonate ligand provides a platform for π-π stacking interactions. These non-covalent interactions occur between the electron-rich π-systems of adjacent aromatic rings and contribute to the stabilization of the crystal structure.
In many crystal structures involving aromatic ligands, π-π stacking is a common feature that influences the packing of the molecules. These interactions are typically characterized by interplanar distances of 3.3 to 3.8 Å between the aromatic rings. The stacking can be either face-to-face or offset (parallel-displaced). While specific examples detailing the precise geometry of π-π stacking in 3-aminobenzenesulfonate metal complexes are not extensively documented in the provided search results, the presence of the aromatic ring makes such interactions highly probable in the solid-state structures of its coordination compounds.
Formation of Polymeric Coordination Compounds
The ability of the 3-aminobenzenesulfonate ligand to bridge metal centers through its amino and sulfonate groups facilitates the formation of coordination polymers. These are extended structures where metal ions are linked by bridging ligands, forming one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.
As previously mentioned, the reaction of 3-aminobenzenesulfonic acid with lead(II) salts yields a 2D coordination polymer. In this structure, the lead(II) ions are interconnected by the 3-aminobenzenesulfonate ligands, which act as tridentate bridges. This results in the formation of layers that are further organized in the crystal lattice.
The formation of such polymeric structures highlights the utility of 3-aminobenzenesulfonate as a building block in the design and synthesis of new materials with potentially interesting properties, such as catalysis, sorption, or magnetism.
Design of Supramolecular Synthons (e.g., Sulfonate-Pyridinium)
In the realm of supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, the design of predictable and robust non-covalent interactions is paramount. These interactions, including hydrogen bonding and electrostatic forces, guide the self-assembly of molecules into larger, well-defined architectures. A supramolecular synthon is a structural unit within a molecule or molecular complex that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions.
The interaction between a sulfonate group (from a molecule like 3-aminobenzenesulfonate) and a pyridinium (B92312) cation is a powerful and well-utilized supramolecular synthon. Research has shown that an empirical hierarchy exists when multi-functional organic sulfonates interact with pyridyls. This hierarchy suggests a preferential formation of the sulfonate-pyridinium synthon over other potential interactions like those between carboxylic or hydroxyl groups and pyridine.
However, the manifestation of the anticipated sulfonate-pyridinium synthon can be influenced by other functional groups present in the system. For instance, in certain molecular complexes, a hydroxyl-assisted pyridyl-pyridinium bifurcated interaction can take precedence, preventing the formation of the otherwise robust sulfonate-pyridinium synthon. This competition highlights the subtleties in the design of complex supramolecular systems where different, viable synthons may compete with one another. The table below summarizes the observed hierarchy for some interactions.
Table 1: Empirical Hierarchy of Supramolecular Synthon Formation
| Higher Precedence Interaction | Lower Precedence Interaction | Observation |
|---|---|---|
| Hydroxyl-assisted Pyridyl-Pyridinium | Sulfonate-Pyridinium | The bifurcated interaction can take precedence over the formation of the sulfonate-pyridinium synthon. |
| Sulfonate-Pyridinium | Carboxylic-Pyridine | The sulfonate-pyridinium synthon is generally formed preferentially. |
Isomerism in Metal Complexes of Aminobenzenesulfonates
Isomerism, the phenomenon where two or more compounds share the same chemical formula but have different arrangements of atoms, is a fundamental concept in coordination chemistry. libretexts.org Coordination compounds, which consist of a central metal atom or ion bonded to one or more ligands, can exhibit various types of isomerism. uomustansiriyah.edu.iqgeeksforgeeks.org These can be broadly classified into two main categories: structural isomerism and stereoisomerism. fiveable.me
Structural isomers have different bonding connectivities; that is, the atoms are connected in different orders. libretexts.org For coordination compounds, this includes ionization isomerism (where a ligand and a counter-ion exchange places), coordination isomerism (involving the exchange of ligands between complex cations and anions), and linkage isomerism (where an ambidentate ligand binds to the metal center through different donor atoms). fiveable.mebritannica.com
Stereoisomers have the same atom-to-atom bonding but differ in the spatial arrangement of these atoms. fiveable.me The most common types in coordination chemistry are geometric (cis-trans) isomerism, which involves different arrangements of ligands around the central metal, and optical isomerism, where molecules are non-superimposable mirror images of each other (enantiomers). britannica.com The specific type of isomerism possible depends on the coordination number of the metal, its geometry, and the nature of the ligands involved.
Ligand Isomerism Effects on Coordination Geometry and Supramolecular Structure
A compelling example is the comparison between a copper(II) complex synthesized with 3-aminobenzenesulfonate (the meta-isomer, L1) and an analogous complex with 4-aminobenzenesulfonate (B1229798) (the para-isomer, L2). mdpi.com Both resulting complexes, [Cu(L1)₂(DMF)₂(H₂O)₂] (1) and [Cu(L2)₂(DMF)₂(H₂O)₂] (2), are isomers with the same empirical formula (C₁₈H₃₀CuN₄O₁₀S₂) and the same set of coordinated solvent molecules (two dimethylformamide and two water molecules). mdpi.com
In both complexes, the copper(II) center is six-coordinate, adopting a distorted octahedral geometry. mdpi.com The aminobenzenesulfonate ligands coordinate to the copper center only through the nitrogen atom of the amino group in a monodentate fashion, with two ligands oriented in a trans configuration. mdpi.com The remaining four coordination sites are occupied by the oxygen atoms of the two water and two DMF molecules. mdpi.com
Despite these similarities in the primary coordination sphere, the different positioning of the sulfonate group leads to dramatically different hydrogen-bonding networks and, consequently, distinct supramolecular structures. mdpi.com
In the complex with 3-aminobenzenesulfonate (1) , the arrangement of hydrogen bond donors (coordinated water and the amino group) and acceptors (sulfonate and DMF oxygen atoms) results in the formation of a 2D layered supramolecular structure . This network can be described topologically as a 6-connected hxl/Shubnikov plane net. mdpi.com
In the complex with 4-aminobenzenesulfonate (2) , the different spatial orientation of the sulfonate group facilitates a more intricate set of hydrogen bonds that link the individual complex units into a 3D supramolecular framework . This three-dimensional structure is characterized as an 8-connected bcu net. mdpi.com
This illustrates a key principle in crystal engineering: a subtle change in the ligand's isomeric form can serve as a decisive factor in directing the self-assembly process, leading to coordination polymers with entirely different dimensionalities and topologies. mdpi.com
Table 2: Comparison of Isomeric Copper(II) Aminobenzenesulfonate Complexes
| Feature | [Cu(3-aminobenzenesulfonate)₂(DMF)₂(H₂O)₂] | [Cu(4-aminobenzenesulfonate)₂(DMF)₂(H₂O)₂] |
|---|---|---|
| Ligand Isomer | 3-aminobenzenesulfonate (meta) | 4-aminobenzenesulfonate (para) |
| Coordination Geometry | Distorted Octahedral | Distorted Octahedral |
| Ligand Binding Mode | Monodentate via amino N atom | Monodentate via amino N atom |
| Supramolecular Structure | 2D Layered Network | 3D Framework |
| Topological Net | 6-connected hxl | 8-connected bcu |
Data sourced from a comparative crystallographic study. mdpi.com
Polymer Science Applications of 3 Aminobenzenesulfonate Derivatives
Conducting Polymer Synthesis
The incorporation of the sulfonate moiety directly onto the polymer backbone imparts unique properties not seen in the parent polymers, such as polyaniline. This has given rise to a class of materials known as self-doped conducting polymers.
Sulfonated polyaniline (SPAN or SPANI) is a well-studied conducting polymer synthesized through the copolymerization of aniline (B41778) and 3-aminobenzenesulfonic acid. chemrxiv.org This process yields a polymer that is effectively a derivative of polyaniline, but with sulfonic acid groups (-SO₃H) covalently bonded to some of the phenyl rings. researchgate.net The presence of these groups dramatically enhances the polymer's processability, particularly its solubility in water, which is a significant limitation for its parent, polyaniline. acs.orgresearchgate.net
Research has shown that SPAN exhibits better thermal stability than polyaniline doped with external acids like HCl. dtic.mil The electrical conductivity of SPAN is also notable and is directly influenced by its composition. A highly sulfonated form of the polymer, termed LEB-SPAN, with an S/N ratio of approximately 0.75, has demonstrated a room temperature DC conductivity of about 1 S·cm⁻¹, an order of magnitude increase compared to SPAN with an S/N ratio of 0.50. acs.orgdtic.mil Furthermore, this highly sulfonated version maintains its conductivity over an exceptionally wide pH range (0-14), a stark contrast to traditional polyaniline, which becomes insulating at higher pH levels. acs.org
| Polymer Variant | Sulfur/Nitrogen (S/N) Ratio | Room Temperature DC Conductivity (S·cm⁻¹) | Key Characteristics |
|---|---|---|---|
| EB-SPAN | ~0.50 | ~0.1 | Becomes insulating at pH ≥ 7.5. acs.orgdtic.mil |
| LEB-SPAN | ~0.75 | ~1.0 | Conductivity is stable across pH 0-14; higher water solubility. acs.orgdtic.mildtic.mil |
The direct homopolymerization of 3-aminobenzenesulfonic acid to yield poly(3-aminobenzenesulfonic acid) is a challenging task. unisi.it This difficulty arises from the strong electron-withdrawing nature and steric hindrance of the sulfonic acid group, which deactivates the aromatic ring and makes the monomer less susceptible to oxidative polymerization. unisi.it Initial attempts to directly polymerize ring-sulfonated anilines were largely unsuccessful under standard conditions. unisi.it
However, successful homopolymerization has been achieved through specialized techniques. One effective method involves conducting the oxidative polymerization reaction under high pressure, which facilitates the formation of the polymer. unisi.itrsc.org Another approach is the use of laccase, an enzyme, to catalyze the oxidation of 3-aminobenzenesulfonic acid in an eco-friendly, water-based system. unisi.it This biocatalytic method can produce the polymer at moderate pH and room temperature, although it may also yield byproducts like azobenzene (B91143) derivatives. unisi.it Additionally, solid-state synthesis using specific oxidants and dopants, such as FeCl₃·6H₂O, has been reported to produce high molecular weight poly(3-aminobenzenesulfonic acid). utm.myktappi.kr
The key feature of polymers derived from 3-aminobenzenesulfonic acid is their "self-doping" capability. acs.orgdtic.mil In traditional conducting polymers like polyaniline, conductivity is induced by an external protonic acid dopant, which protonates the imine nitrogen atoms in the polymer backbone, leading to the formation of charge carriers (polarons). oup.commdpi.com This process is reversible, and the polymer loses its conductivity in neutral or basic environments. dcu.ie
In self-doped polymers like SPAN, the sulfonic acid group is covalently attached to the polymer backbone. researchgate.net This appended group acts as an internal, built-in proton source. The proton from the -SO₃H group can be transferred to an imine nitrogen on the same or an adjacent polymer chain, creating a zwitterionic structure with a positive charge on the backbone (polaron) and a negative charge on the sulfonate group (-SO₃⁻). oup.com This internal protonation eliminates the need for an external acid dopant to render the polymer conductive. rsc.org
X-ray photoelectron spectroscopy (XPS) studies have confirmed this mechanism, indicating that in sulfonated polyaniline, approximately 50% of the nitrogen sites are protonated by the internal sulfonic acid groups. researchgate.net This self-doping mechanism is responsible for the enhanced environmental stability of SPAN, particularly its ability to remain conductive and electroactive over a broad pH range, a significant advantage over externally doped polyaniline. acs.orgdtic.mil
Polymer Nanocomposites and Hybrid Materials
The functional groups present in polymers derived from 3-aminobenzenesulfonate (B1227625) make them excellent candidates for the fabrication of advanced nanocomposites and hybrid materials. The sulfonate groups can act as anchoring points for nanoparticles or as intercalating species in layered structures.
Polymers derived from 3-aminobenzenesulfonic acid can be integrated with various metal oxide nanoparticles (e.g., Fe₃O₄, TiO₂) to form polymer nanocomposites with synergistic properties. utm.mymdpi.comresearchgate.net In these composites, the polymer acts as a conductive and processable matrix, while the metal oxide nanoparticles contribute properties such as magnetism, photocatalytic activity, or enhanced mechanical strength. researchgate.netias.ac.in
The synthesis of these nanocomposites can be achieved by polymerizing the 3-aminobenzenesulfonic acid monomer in the presence of the nanoparticles. ias.ac.in This in situ polymerization method often results in core-shell structures, where the nanoparticles are encapsulated by a polymer shell. utm.my The sulfonic acid groups on the polymer chain can play a crucial role in the composite formation by interacting with the surface of the metal oxide, promoting better dispersion and a stronger interface between the organic and inorganic phases. researchgate.net For example, core-shell nanocomposites of superparamagnetic Fe₃O₄ nanoparticles with poly(m-aminobenzenesulfonic acid) have been synthesized for applications in polymer solar cells. utm.my
Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a general formula of [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·yH₂O. mdpi.com Their structure consists of positively charged brucite-like layers and an interlayer region containing charge-compensating anions (Aⁿ⁻) and water molecules. nih.govmdpi.com These interlayer anions are mobile and can be exchanged with other anions from a solution. rsc.org
Polymeric Material Properties Tailoring
The incorporation of 3-aminobenzenesulfonate into polymer structures provides a versatile method for tailoring the properties of the resulting materials. The presence of the sulfonic acid group introduces unique electronic and mechanical characteristics that can be finely controlled through synthetic strategies.
Control of Sulfonation Degree and its Impact on Electrical Conductivity
The degree of sulfonation, often expressed as the sulfur to nitrogen (S/N) ratio in the polymer backbone, is a critical parameter that significantly influences the electrical conductivity of polyaniline (PANI) derivatives. acs.orgresearchgate.net The introduction of sulfonic acid groups onto the polyaniline chain leads to a "self-doping" effect, where the polymer can maintain its conductivity over a wider pH range compared to its unsulfonated counterpart. acs.org
Research on sulfonated polyaniline (SPAN) has demonstrated a direct correlation between the S/N ratio and electrical conductivity. An increase in the degree of sulfonation can lead to a substantial enhancement in conductivity. For instance, a form of sulfonated polyaniline, LEB-SPAN, with a high S/N ratio of approximately 0.75, exhibits a room temperature DC conductivity of about 1 S·cm⁻¹, which is an order of magnitude higher than SPAN with a lower S/N ratio of ~0.50. acs.org This increase in conductivity is attributed to a lower activation energy for charge transport and a higher density of states at the Fermi energy. acs.org The conductivity of these highly sulfonated polymers can also be remarkably stable across a broad pH range, from 0 to 14. acs.org
The polymerization temperature can also influence the doping level and, consequently, the electrical conductivity. For a PANI-NDSA-SDS (naphthalene disulfonic acid-sodium dodecyl sulfate) composite, the highest conductivity of 80.2 S/cm was achieved at a polymerization temperature of 20°C, which was linked to an increased doping level. researchgate.net
| Polymer System | Degree of Sulfonation (S/N ratio) | Room Temperature DC Conductivity | Reference |
| EB-SPAN | ~0.50 | Lower | acs.org |
| LEB-SPAN | ~0.75 | ~1 S·cm⁻¹ | acs.org |
| PANI-NDSA-SDS | Not specified | 80.2 S/cm (at 20°C) | researchgate.net |
Electrochemical Activity in Polymer Films
Polymer films containing 3-aminobenzenesulfonate moieties exhibit distinct electrochemical activity, which is central to their application in various devices. The sulfonic acid groups enhance the solubility and processability of polyaniline, allowing for the formation of uniform and electroactive films. frontiersin.org The redox behavior of these films is a key characteristic, often studied using techniques like cyclic voltammetry. acs.orgacs.org
The presence of sulfonate groups can extend the redox electro-activity of polyaniline to neutral and even basic media, which is a significant advantage over unmodified polyaniline that loses its electrochemical properties at pH values above 4. tandfonline.comresearchgate.netscirp.org This enhanced stability is crucial for applications in biological environments, such as biosensors. tandfonline.com The introduction of sulfonic acid groups into the PANI backbone has been shown to increase the polymer's conductivity, which is beneficial for its role as a mediator in enzymatic bioelectrocatalysis. dovepress.com
The redox processes in sulfonated polyaniline films involve the transition between different oxidation states: leucoemeraldine (fully reduced), emeraldine (B8112657) (partially oxidized), and pernigraniline (fully oxidized). acs.orgscielo.br The electrochemical behavior, including the potentials at which these transitions occur, can be influenced by the degree of sulfonation and the presence of other functional groups. acs.orgacs.org For example, a detailed study of poly(2-methoxyaniline-5-sulfonic acid) (PMAS) revealed its redox behavior in aqueous solutions, showing transitions to the pernigraniline base and salt forms upon oxidation. acs.org
Thermomechanical Properties of Copolymers
The incorporation of sulfonated monomers into copolymer structures can significantly alter their thermomechanical properties. The strong ionic interactions introduced by the sulfonic acid groups can lead to increased thermal stability and changes in the glass transition temperature (Tg).
The glass transition temperature of copolymers is also influenced by the degree of sulfonation. For sulfonated polystyrene block copolymers, it has been found that the glass transition temperature increases with the degree of sulfonation. mdpi.com Dynamic mechanical analysis of polyaniline films has shown a glass transition temperature in the range of 105–220 °C. wikipedia.org Above this temperature, the material becomes more flexible before crosslinking at higher temperatures leads to increased stiffness. wikipedia.org
| Copolymer System | Effect of Sulfonation | Thermal Property Change | Reference |
| Sulfonated poly(styrene-isobutylene-styrene) | Introduction of sulfonic acid groups | Additional degradation step at ~290°C | dtic.mil |
| Sulfonated poly(ether ether ketone) (sodium form) | Ion exchange of sulfonic acid proton | Enhanced thermal stability | tue.nl |
| Sulfonated polystyrene-b-polyisoprene | Sulfonation of the polymer | Increased thermal stability | mdpi.com |
| Sulfonated polystyrene block copolymers | Increasing degree of sulfonation | Increase in glass transition temperature | mdpi.com |
Functional Polymer Applications
The unique properties of polymers derived from 3-aminobenzenesulfonate lend themselves to a variety of functional applications, particularly in the fields of sensing and catalysis.
Sensing Applications (e.g., Electrochemical Sensors, Biosensors)
The excellent electrochemical properties, environmental stability, and biocompatibility of sulfonated polyaniline make it a highly attractive material for the development of electrochemical sensors and biosensors. tandfonline.comdovepress.comnih.gov The ability of these polymers to operate in neutral aqueous solutions is a key advantage for biological applications. tandfonline.com
In one application, a three-dimensional polyaniline network was synthesized on a 3-aminobenzenesulfonic acid (ABSA) functionalized glassy carbon electrode for the electro-catalytic oxidation of ascorbic acid (AA). scirp.org The resulting sensor exhibited a significantly lower oxidation overpotential for AA and a greatly enhanced current response, with a detection limit of 1.16 × 10⁻⁶ M. scirp.org
Sulfonated polyaniline has also been incorporated into biosensors for the detection of various analytes. For example, a urea (B33335) biosensor was developed using a sulfonated graphene/polyaniline nanocomposite. tandfonline.comnih.govresearchgate.net This biosensor demonstrated a low detection limit of 0.050 mM, a broad linear range, and a fast response time of approximately 5 seconds. tandfonline.comnih.govresearchgate.net The fabricated biosensor also showed good stability, retaining 81% of its initial activity after 15 days. tandfonline.comnih.govresearchgate.net
| Sensor Type | Analyte | Key Performance Metrics | Reference |
| Electrochemical Sensor | Ascorbic Acid | Detection Limit: 1.16 × 10⁻⁶ M; Linear Range: 5.00 × 10⁻⁴ - 1.65 × 10⁻² M | scirp.org |
| Urea Biosensor | Urea | Detection Limit: 0.050 mM; Linear Range: 0.12–12.3 mM; Response Time: ~5 s | tandfonline.comnih.govresearchgate.net |
Catalytic Support Materials (e.g., Platinum Catalyst Support)
Polyaniline and its sulfonated derivatives have been explored as support materials for catalysts due to their high surface area, environmental stability, and tunable properties. acs.orgnih.gov These polymers can enhance the dispersion and stability of metallic nanoparticles, leading to improved catalytic activity.
Polyaniline-supported organo-sulfonic acids have been utilized as catalysts for the esterification of fatty acids. acs.org The use of polyaniline as a support offers advantages such as easy synthesis, high yield, and excellent reusability of the catalyst. acs.orgnih.gov
Materials for Energy Conversion Devices (e.g., Solar Cells)
Derivatives of 3-aminobenzenesulfonic acid, particularly its polymeric forms, are emerging as functional materials in the development of advanced energy conversion devices like organic solar cells (OSCs). These sulfonated polyaniline-type polymers are primarily investigated for their utility in specialized layers that enhance device efficiency and stability, such as hole-transporting layers (HTLs).
The function of an HTL is critical for the performance of inverted perovskite and organic solar cells. nih.govnih.gov It facilitates the efficient extraction and transport of holes from the light-absorbing active layer to the anode while blocking electrons, thereby minimizing charge recombination at the interface. nih.gov Polyaniline (PANI) and its derivatives are notable candidates for HTLs due to their tunable conductivity and stability. researchgate.net Specifically, sulfonated versions are explored to improve processability and optimize the electronic properties required for efficient charge collection.
One area of research focuses on creating nanocomposites that leverage the properties of poly(m-aminobenzenesulfonic acid) (PABS). In a notable study, a novel superparamagnetic nanocomposite was synthesized by combining PABS with iron oxide (Fe₃O₄) nanoparticles. This core-shell material, denoted as NCPABS-Fe₃O₄, was integrated into a polymer-hybrid solar cell. The resulting device, with a structure of FTO/TiO₂/NCPABS-Fe₃O₄/Al, demonstrated a power conversion efficiency (PCE) of 4.24%. This represented a significant, approximately 660% enhancement in efficiency compared to a similar device that used the pure PABS polymer without the iron oxide nanoparticles. researchgate.net
Further research has explored the use of poly(m-aminobenzenesulfonic acid) in magnetoplasmonic nanoparticles to enhance the performance of organic photovoltaics. In this work, Fe₃O₄ magnetic nanoparticles were integrated with gold (Au) and coated with poly-m-amino benzene (B151609) sulfonic acid (m-ABS) to create Fe₃O₄@Au@m-ABS nanoparticles. These were then incorporated in small concentrations into the solar cell's electron transporting layer (ETL) or the active layer.
The inclusion of these nanoparticles led to a marked improvement in device performance. The enhancement is attributed to the plasmonic effects of the gold and the magnetic properties of Fe₃O₄, which together help to optimize charge carrier mobility and reduce recombination losses. When 0.1 vol% of the nanoparticles were added to the zinc oxide ETL, the PCE increased from 13.15% in the reference device to 14.24%. A similar improvement was observed when the nanoparticles were blended into the active layer.
Detailed findings from this research are summarized in the table below, comparing the performance of organic solar cells with and without the Fe₃O₄@Au@m-ABS magnetoplasmonic nanoparticles.
Table 1: Performance of Organic Solar Cells with and without Fe₃O₄@Au@m-ABS Nanoparticles
| Device Configuration | Power Conversion Efficiency (PCE) | Fill Factor (FF) |
|---|---|---|
| Reference Cell (without nanoparticles) | 13.15% | 63.69% |
| 0.1 vol% Nanoparticles in ETL | 14.24% | 69.10% |
This research underscores the potential of 3-aminobenzenesulfonate derivatives, particularly in the form of advanced polymer nanocomposites, to significantly contribute to the efficiency of next-generation solar energy technologies.
Catalytic Applications Involving 3 Aminobenzenesulfonate
Electrocatalytic Activity of 3-Aminobenzenesulfonate (B1227625) Modified Electrodes
The functionalization of electrode surfaces with 3-aminobenzenesulfonic acid (ABSA) has been shown to be an effective strategy for enhancing electrocatalytic performance. A key application is the creation of composite film-modified electrodes for the detection and oxidation of various analytes. scirp.orgresearchgate.net
In one notable study, a glassy carbon electrode (GCE) was functionalized by covalently grafting ABSA onto its surface through direct electrochemical oxidation. This ABSA layer then served as a foundation for the electrochemical polymerization of aniline (B41778), resulting in a three-dimensional polyaniline (PAN) network structure. The resulting PAN-ABSA composite film modified GCE (PAN-ABSA/GCE) demonstrated significant electrocatalytic activity towards the oxidation of ascorbic acid. scirp.org The presence of the sulfonate groups from ABSA on the electrode surface contributes to the improved performance, creating a tailored electrochemical interface. scirp.orgresearchgate.net This method highlights how 3-aminobenzenesulfonate can be integral in fabricating advanced electrode materials with specific catalytic properties.
Biocatalysis for Polymer Synthesis
Enzymatic catalysis offers a green and efficient alternative to conventional chemical synthesis. nih.gov The use of 3-aminobenzenesulfonic acid as a monomer in such biocatalytic processes, particularly those involving oxidoreductase enzymes like laccase, has led to the synthesis of functional polymers. unisi.itresearchgate.net
Laccase-Catalyzed Oxidation of 3-Aminobenzenesulfonic Acid
Laccase, a multi-copper oxidoreductase enzyme, catalyzes the oxidation of a wide range of substrates, including aromatic amines like 3-aminobenzenesulfonic acid (3-ABSA), using atmospheric oxygen as the oxidizing agent. unisi.itnih.gov This biocatalytic approach has been successfully employed to synthesize sulfonated polyaniline (SPANI), a conductive polymer with enhanced solubility and practical utility in electronics and sensing devices. unisi.itresearchgate.net
The process involves the laccase-facilitated polymerization of the 3-ABSA monomer. unisi.it Research using laccase from Trametes versicolor has demonstrated the formation of a red-purple colored polymer from 3-ABSA in a buffered solution. unisi.itresearchgate.net The progress of this enzymatic polymerization can be monitored using UV-vis spectroscopy, where the emergence of a distinct peak, for instance at 565 nm, signifies the formation of SPANI. unisi.itresearchgate.net This green synthesis route operates under mild conditions, such as moderate pH and room temperature, without requiring harsh chemical reagents. unisi.it
| Parameter | Condition | Reference |
|---|---|---|
| Enzyme | Laccase from Trametes versicolor | unisi.itresearchgate.net |
| Monomer | 3-Aminobenzenesulfonic acid (3-ABSA) | unisi.itresearchgate.net |
| Solvent/Buffer | Acetate buffer (pH 4.6) | unisi.itresearchgate.net |
| Monitoring Technique | UV-vis Spectroscopy (monitoring peak at 565 nm) | unisi.itresearchgate.net |
| Product | Sulfonated Polyaniline (SPANI) | unisi.itresearchgate.net |
Enzymatic Synthesis Mechanisms and Byproduct Formation (e.g., Azobenzene (B91143) Derivatives)
The catalytic cycle of laccase involves the mono-electronic oxidation of a substrate to form radicals. mdpi.com In the case of 3-ABSA, the enzyme initiates a one-electron oxidation, generating radical cations. These reactive intermediates can then undergo coupling reactions to form the polymer chain of SPANI. Laccase-mediated reactions can lead to the formation of various bond types, including C-C, C-N, and C-O linkages, depending on the substrate and reaction conditions. nih.gov
However, the inherent nature of the 3-ABSA substrate opens the way for an array of potential oxidation products. unisi.it Alongside the primary polymerization reaction that yields SPANI, the concurrent formation of byproducts such as azobenzene derivatives has been reported. unisi.itresearchgate.net Azobenzene compounds are characterized by the presence of a diazene (B1210634) functional group (R−N=N−R′) and can be synthesized through the oxidation of aromatic amines. nih.gov The formation of these derivatives during the laccase-catalyzed oxidation of 3-ABSA is a competing reaction pathway. Spectroscopic analysis of the reaction mixture has shown evidence consistent with a mixture of SPANI and azobenzene derivatives. unisi.it The potential for byproduct formation underscores the complexity of enzymatic polymerization and highlights the need for process optimization, such as fine-tuning the pH, to potentially improve the yield of the desired polymer. unisi.itresearchgate.net
Role in Organometallic Catalysis (e.g., Metallo-Helicates)
In the realm of organometallic chemistry, 3-aminobenzenesulfonate can function as a ligand, coordinating with metal centers to form complexes that may possess catalytic properties. Ligands play a crucial role in stabilizing and activating metal centers for various catalytic transformations. nih.gov
Research has shown the successful synthesis of a new copper(II) complex, bis(3-aminobenzenesulfonato-κN)-diaqua-bis(dimethylformamide-κO)-copper(II), from the reaction of 3-aminobenzenesulfonic acid with a copper salt. researcher.life In this complex, the 3-aminobenzenesulfonate anion acts as a ligand, coordinating to the copper(II) center through its amino group. Single-crystal X-ray analysis revealed a distorted octahedral geometry for the hexacoordinated copper(II) center. researcher.life
This ability to act as a ligand suggests a potential role for 3-aminobenzenesulfonate in the construction of more complex metallo-supramolecular structures, such as metallo-helicates. Helicates are formed when one or more ligand strands wrap around two or more metal ions, often creating a central cavity. ub.edu The stability and structure of these helicates are highly dependent on the nature of the ligands, which coordinate with the metal ions and can provide additional stability through intermolecular interactions like hydrogen bonding or π-π stacking. ub.edu While specific metallo-helicates using 3-aminobenzenesulfonate as the primary ligand are not extensively detailed, its demonstrated coordinating ability with transition metals like copper(II) establishes its potential for use in designing such catalytically relevant organometallic architectures. researcher.life
Applications in Dye Chemistry and Fine Chemical Synthesis
Intermediate in Azo Dye Production
Sodium 3-aminobenzenesulfonate (B1227625) is a foundational component in the synthesis of numerous azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (azo group), represent the largest and most important class of synthetic dyes. The synthesis process involves a two-step reaction: diazotization followed by coupling.
In the first step, the primary aromatic amine group of sodium 3-aminobenzenesulfonate is converted into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid, which is itself generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures. The resulting diazonium ion is an electrophilic species.
In the second step, this reactive diazonium salt is coupled with a nucleophilic aromatic compound, such as a phenol, naphthol, or another aromatic amine. This diazonium coupling reaction forms the stable azo linkage and creates the final dye molecule. The sulfonic acid group from the original sodium 3-aminobenzenesulfonate imparts water solubility to the final dye, a crucial property for dyeing processes, particularly for textiles like wool, silk, and nylon. google.com
The specific coupling partner chosen determines the final color and properties of the dye. Sodium 3-aminobenzenesulfonate is an intermediate for a wide spectrum of dye types, including acid, reactive, and direct dyes. ambeed.com For instance, it is a precursor for C.I. Acid Yellow 36, which is produced by coupling the diazonium salt of 3-aminobenzenesulfonic acid with diphenylamine.
A variety of dyes are synthesized using 3-aminobenzenesulfonic acid as the diazo component.
| Dye Name | C.I. Number | Coupling Component |
| Acid Yellow 36 | 13065 | Diphenylamine |
| Acid Blue 113 | 26360 | N-Phenyl-1-naphthylamine |
| Mordant Yellow 66 | - | 2-Hydroxybenzoic acid |
| Direct Yellow 118 | - | (2-Methoxyphenylamino)methanesulfonic acid |
| Direct Orange 37 | 40260 | 2-Amino-4-methylanisole |
Precursor for Pharmaceutical Intermediates
Beyond the dye industry, sodium 3-aminobenzenesulfonate serves as a precursor in the synthesis of intermediates for the pharmaceutical sector. A key intermediate derived from this compound is m-aminophenol (3-aminophenol).
The traditional industrial synthesis of m-aminophenol involves the caustic fusion of sodium 3-aminobenzenesulfonate. taylorfrancis.com This process entails heating the sodium salt with a strong base, such as sodium hydroxide (B78521), at high temperatures. The sulfonate group is displaced by a hydroxyl group, yielding m-aminophenol. This method, however, generates significant salt by-products. taylorfrancis.com
M-aminophenol is a valuable building block in organic synthesis. It is increasingly used as an intermediate in the production of specialized polymers and in the synthesis of thermal- and pressure-sensitive dyes used for imaging purposes. taylorfrancis.com Additionally, research has explored alternative, more environmentally benign routes, such as the microbial desulfonation of 3-aminobenzenesulfonic acid by certain bacteria to produce 3-aminophenol.
Synthesis of Other Fine Chemicals
The utility of sodium 3-aminobenzenesulfonate extends to the synthesis of other specialized fine chemicals. Its parent acid, 3-aminobenzenesulfonic acid, has been utilized in the development of advanced materials.
One notable application is in the synthesis of cytocompatible sulfonated polyanilines. These functionalized polymers are being investigated for various biomedical applications. Furthermore, 3-aminobenzenesulfonic acid has been employed in the fabrication of novel glucose biosensors. These sensors utilize a three-dimensional ordered macroporous self-doped polyaniline/Prussian blue bicomponent film, demonstrating the compound's role in creating materials with enhanced conductivity and large active surface areas for sensing applications.
The derivative m-aminophenol, produced from sodium 3-aminobenzenesulfonate, is also a key component in producing polymers like poly(m-aminophenol) (PmAP). This polymer has functional groups that can chelate with metal ions, making it a candidate for applications in water purification to remove heavy metals such as Cu(II).
Emerging Research Directions and Future Perspectives
Exploration of Novel Supramolecular Structures and Crystal Engineering
The arrangement of molecules in the solid state dictates the macroscopic properties of a material. Crystal engineering, the design and synthesis of functional solid-state structures, is a burgeoning field for 3-aminobenzenesulfonate (B1227625) derivatives. The molecule's structure, featuring an amino group (-NH2), a sulfonate group (-SO3-), and an aromatic ring, provides multiple sites for non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are fundamental to the formation of ordered supramolecular assemblies.
Researchers are investigating how these interactions can be controlled to direct the self-assembly of 3-aminobenzenesulfonate into specific, predictable, and functional architectures. For instance, studies on related sulfonated aniline (B41778) oligomers have shown they can self-assemble into well-defined microstructures like rods and flakes, a process influenced by reaction conditions such as the solvent and pH. mdpi.com The ability to control morphology is crucial for tuning the material's properties for different applications.
While specific crystal engineering studies on sodium 3-aminobenzenesulfonate are still an emerging area, the principles derived from similar systems are guiding this exploration. The goal is to create novel crystalline materials with tailored optical, electronic, or catalytic properties by programming the molecular self-assembly process. This involves the strategic use of co-formers or templates to guide the formation of desired supramolecular synthons, the robust and predictable building blocks of a crystal structure.
Advanced Functional Materials Development
A significant area of research is the incorporation of 3-aminobenzenesulfonate into advanced functional materials, particularly conductive polymers. Its acidic form, 3-aminobenzenesulfonic acid (also known as metanilic acid), serves as a key monomer for the synthesis of sulfonated polyaniline (SPAN). sigmaaldrich.comsigmaaldrich.com SPAN is a "self-doped" conducting polymer, meaning the sulfonic acid groups attached to the polymer backbone provide the necessary charge carriers, eliminating the need for an external dopant.
This self-doping mechanism imparts unique and highly desirable properties to the material. Notably, SPAN exhibits high water solubility and its electrical conductivity is stable over a wide pH range, a significant advantage over its parent, polyaniline, which is conductive only under acidic conditions. acs.org These characteristics make SPAN and its derivatives highly attractive for a variety of applications.
Key application areas for 3-aminobenzenesulfonate-based polymers include:
Biosensors: The material has been used in the fabrication of novel glucose biosensors, which benefit from its large active surface area and excellent conductivity. sigmaaldrich.comsigmaaldrich.com
Biomedical Applications: Copolymers of aniline and metanilic acid have been synthesized to create cytocompatible sulfonated polyanilines, suggesting potential for use in scaffolds for biomedical applications. sigmaaldrich.comsigmaaldrich.com
Energy Storage: The stable conductivity and electrochemical properties of SPAN are of interest for use in rechargeable batteries and supercapacitors. acs.org
Electrochromic Devices: The ability of SPAN to change color in response to an electrical potential makes it a candidate for smart windows and displays. uow.edu.au
| Application Area | Key Property of 3-Aminobenzenesulfonate-Based Polymer | Research Finding |
| Biosensors | High conductivity and large surface area | Used in the fabrication of novel glucose biosensors. sigmaaldrich.comsigmaaldrich.com |
| Biomedical | Cytocompatibility | Copolymers with aniline can be formed into usable scaffolds. sigmaaldrich.comsigmaaldrich.com |
| Energy Storage | Stable electrochemical properties | Suitable for potential use in rechargeable batteries. acs.org |
| Electrochromics | Reversible color change with voltage | Enhanced electrochromic contrast has been demonstrated. uow.edu.au |
Green Chemistry Approaches for Synthesis and Polymerization
In line with the global push for sustainable technology, researchers are exploring environmentally benign methods for the synthesis and polymerization of 3-aminobenzenesulfonate and related compounds. Traditional chemical syntheses often rely on harsh reagents and solvents. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances.
One promising direction is the use of alternative reaction media. For example, a green, one-pot synthesis of 3-aminobenzoic acid, a structurally related compound, has been achieved using subcritical water as a solvent and a bio-based carbon material as a catalyst. mdpi.com This approach avoids toxic and expensive reagents. mdpi.com Such strategies could potentially be adapted for the synthesis of 3-aminobenzenesulfonic acid.
For polymerization, research into aniline derivatives has demonstrated the use of biomass-derived copper catalysts for sulfonylation reactions, offering a recyclable and more environmentally friendly catalytic system. mdpi.com Furthermore, enzymatic and microbial processes are being investigated. For instance, it has been shown that 3-aminobenzenesulfonic acid can undergo microbial desulfonation, a process where microorganisms break the carbon-sulfur bond, representing a green pathway for its degradation or transformation. sigmaaldrich.comsigmaaldrich.com These approaches signify a shift towards more sustainable manufacturing processes for 3-aminobenzenesulfonate-based materials.
| Green Chemistry Approach | Description | Relevance to 3-Aminobenzenesulfonate |
| Alternative Solvents | Using environmentally benign solvents like subcritical water to replace hazardous organic solvents. | A similar approach was successful for the green synthesis of 3-aminobenzoic acid. mdpi.com |
| Bio-based Catalysts | Employing catalysts derived from renewable biomass to drive chemical reactions. | Biomass-derived copper catalysts have been used for the sulfonylation of aniline derivatives. mdpi.com |
| Biocatalysis | Utilizing microbes or enzymes for chemical transformations. | Pseudomonas sp. can achieve microbial desulfonation of 3-aminobenzenesulfonic acid. sigmaaldrich.com |
Theoretical Prediction and Design of 3-Aminobenzenesulfonate-Based Systems
Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating the discovery and design of new materials. By simulating molecular structures and predicting their properties, researchers can screen potential candidates and gain insights into reaction mechanisms without costly and time-consuming laboratory experiments.
For 3-aminobenzenesulfonate and its derivatives, theoretical methods like Density Functional Theory (DFT) are being applied to understand their fundamental properties. DFT calculations have been used to study the electronic and vibrational properties of aminobenzenesulfonic acid isomers, revealing how the position of the amino group affects the molecule's reactivity and solubility. researchgate.net
In the context of polymers, theoretical studies are used to model the interaction between sulfonated dopants and polyaniline chains. These models help to explain how the structure of the sulfonate group influences the electronic properties, such as the band gap, of the resulting conductive polymer. mdpi.com Quantum chemistry calculations have also been employed to investigate the electronic structure of sulfonated polyaniline, providing insights into its unique pH-dependent properties. dtic.mil Looking forward, these computational approaches will be crucial for the rational design of new 3-aminobenzenesulfonate-based systems with precisely controlled electronic, optical, and chemical characteristics for targeted applications.
Q & A
Q. What are the optimal synthetic routes for sodium 3-aminobenzenesulfonate, and how do reaction conditions influence yield?
Sodium 3-aminobenzenesulfonate is typically synthesized via sulfonation of aniline derivatives followed by neutralization. Key steps include sulfonation using sulfuric acid or chlorosulfonic acid under controlled temperatures (40–60°C) to avoid over-sulfonation. Neutralization with sodium hydroxide yields the sodium salt. Reaction optimization studies show that excess sulfonating agents and precise pH control during neutralization improve yields (up to 85%) . Variations in substituent positioning (e.g., meta vs. para) require tailored conditions, as seen in analogous sulfonate syntheses .
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | Higher yields at 50°C |
| Sulfonation Time | 4–6 hours | Prolonged time reduces byproducts |
| NaOH Concentration | 10–15% w/v | Ensures complete neutralization |
Q. How is sodium 3-aminobenzenesulfonate characterized spectroscopically, and what key spectral markers distinguish it?
Characterization relies on 1H NMR (δ 7.27–6.89 ppm for aromatic protons, δ 4.52 ppm for NH2) and IR (3463 cm⁻¹ and 3364 cm⁻¹ for NH2 stretching). The sulfonate group’s symmetric/asymmetric SO₂ vibrations appear at 1170–1120 cm⁻¹. Mass spectrometry (ESI-MS) typically shows [M-Na]⁻ at m/z 174.03 . Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping aromatic signals, critical for confirming substitution patterns .
Q. What are the solubility and stability profiles of sodium 3-aminobenzenesulfonate under varying pH and temperature?
The compound is highly water-soluble (>500 mg/mL at 25°C) due to its ionic sulfonate group. Stability studies indicate degradation <5% at pH 2–9 over 24 hours, but acidic conditions (pH <2) promote hydrolysis. Thermal stability extends to 250°C (TGA data), making it suitable for high-temperature reactions .
Advanced Research Questions
Q. What mechanistic insights explain the microbial degradation of sodium 3-aminobenzenesulfonate in environmental systems?
Bacteria like Delftia tsuruhatensis metabolize the compound via desulfonation pathways , cleaving the sulfonate group to release sulfate and aniline intermediates. Key enzymes include sulfonatase (Km ≈ 0.8 mM) and dioxygenases, with gene clusters (e.g., atsBA) identified via knockout studies. Aerobic degradation rates vary (t½ = 12–48 hours) depending on microbial consortia and electron acceptor availability .
Q. How does sodium 3-aminobenzenesulfonate function as a ligand in coordination chemistry, and what are its catalytic applications?
The sulfonate and amino groups act as bidentate ligands , forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Catalytic applications include:
- Oxidation reactions : Fe³⁺ complexes catalyze alkene epoxidation with H₂O₂ (TON = 1200).
- Photocatalysis : Ru-based complexes show λmax at 450 nm, enabling visible-light-driven CO₂ reduction .
| Metal Complex | Application | Efficiency |
|---|---|---|
| [Cu(C6H4NHSO3)2(H2O)2] | Water oxidation | TOF = 0.8 s⁻¹ |
| [Fe(C6H4NHSO3)3] | Dye degradation | kobs = 0.12 min⁻¹ |
Q. What analytical challenges arise in quantifying trace sodium 3-aminobenzenesulfonate in biological matrices, and how are they addressed?
Matrix interference (e.g., proteins, salts) complicates detection. HPLC-UV (λ = 254 nm) with ion-pairing agents (e.g., tetrabutylammonium bromide) achieves LOD = 0.1 µg/mL. LC-MS/MS (MRM transition m/z 174→80) enhances specificity, with recovery rates >90% in serum after protein precipitation .
Data Contradictions and Resolution
Q. Discrepancies in reported pKa values for the amino group: How do experimental conditions affect measurements?
Literature pKa values range from 3.2 to 4.1. Differences arise from solvent polarity (water vs. DMSO) and ionic strength. Potentiometric titration in 0.1 M NaCl confirms pKa = 3.8 ± 0.1, aligning with computational models (DFT, ΔG = −12.3 kcal/mol for deprotonation) .
Methodological Recommendations
- Synthetic Scale-Up : Use flow reactors for exothermic sulfonation steps to enhance safety and reproducibility .
- Environmental Studies : Combine metagenomics and stable isotope probing (¹³C-labeled compound) to track biodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
